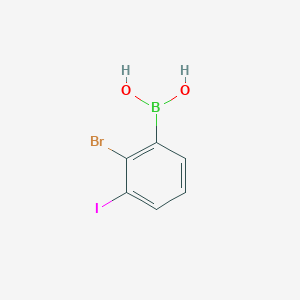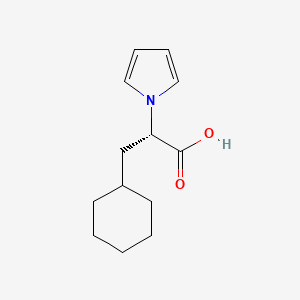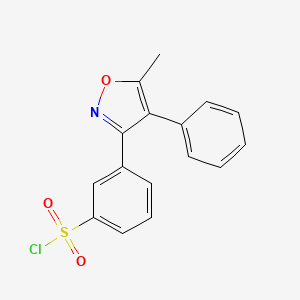
(2-Bromo-3-iodophenyl)boronic acid
Overview
Description
“(2-Bromo-3-iodophenyl)boronic acid” is a chemical compound with the CAS Number: 1451393-38-6. It has a molecular weight of 326.72 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The InChI code for “(2-Bromo-3-iodophenyl)boronic acid” is 1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also participate in aerobic oxidative coupling with arenes, coupling with acetals, and Boron-Heck arylation with alkenes .Physical And Chemical Properties Analysis
“(2-Bromo-3-iodophenyl)boronic acid” is a solid compound . It has a molecular weight of 326.72 and is stored at a temperature between 28°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
2-Bromo-3-iodophenylboronic acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The compound’s ability to couple with various electrophiles under mild conditions makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Cancer Research
The compound finds application in cancer research, where it is used to create boron-containing molecules that can be potential candidates for boron neutron capture therapy (BNCT) . BNCT is a targeted cancer treatment that aims to destroy cancer cells selectively without harming the surrounding healthy tissue.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-iodophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 2-Bromo-3-iodophenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the 2-Bromo-3-iodophenylboronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Bromo-3-iodophenylboronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 2-Bromo-3-iodophenylboronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is mild, functional group tolerant, and results in a new compound with properties tailored for specific applications .
properties
IUPAC Name |
(2-bromo-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHIDMBOYUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)



